molecular formula C20H32BrClN2O3 B4221213 N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

Cat. No.: B4221213
M. Wt: 463.8 g/mol
InChI Key: KSJGHQJCAHXDCP-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopentyloxy group, a methoxy group, and a morpholine ring. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Etherification: The attachment of the cyclopentyloxy group to the aromatic ring.

    Formation of the Morpholine Ring: The synthesis of the morpholine ring structure.

    Amine Formation: The attachment of the amine group to the propan-1-amine backbone.

    Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form to enhance solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine groups.

    Reduction: Reduction reactions can occur at the bromine atom and the aromatic ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Products may include aldehydes, ketones, and carboxylic acids.

    Reduction: Products may include dehalogenated compounds and reduced aromatic rings.

    Substitution: Products may include compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the hydrochloride form enhances its solubility and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BrN2O3.ClH/c1-24-19-13-16(15-22-7-4-8-23-9-11-25-12-10-23)18(21)14-20(19)26-17-5-2-3-6-17;/h13-14,17,22H,2-12,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJGHQJCAHXDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCCN2CCOCC2)Br)OC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
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N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

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